molecular formula C21H11Cl4FN2 B10927093 3,5-bis(3,4-dichlorophenyl)-1-(3-fluorophenyl)-1H-pyrazole

3,5-bis(3,4-dichlorophenyl)-1-(3-fluorophenyl)-1H-pyrazole

Cat. No.: B10927093
M. Wt: 452.1 g/mol
InChI Key: MGLPIMDARGAXNQ-UHFFFAOYSA-N
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Description

3,5-bis(3,4-dichlorophenyl)-1-(3-fluorophenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This compound is characterized by the presence of dichlorophenyl and fluorophenyl groups attached to the pyrazole ring, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3,4-dichlorophenyl)-1-(3-fluorophenyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the dichlorophenyl groups: This step involves the use of 3,4-dichlorobenzaldehyde or 3,4-dichlorophenylhydrazine as starting materials, which react with the pyrazole ring to form the desired product.

    Introduction of the fluorophenyl group: This can be done through a nucleophilic aromatic substitution reaction using 3-fluorobenzene or 3-fluorophenylboronic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3,4-dichlorophenyl)-1-(3-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-bis(3,4-dichlorophenyl)-1-(3-fluorophenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved can vary and may require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(3,4-dichlorophenyl)-1H-pyrazole: Lacks the fluorophenyl group.

    3,5-bis(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole: Has the fluorophenyl group in a different position.

    3,5-bis(3,4-dichlorophenyl)-1-(3-chlorophenyl)-1H-pyrazole: Contains a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

The presence of both dichlorophenyl and fluorophenyl groups in 3,5-bis(3,4-dichlorophenyl)-1-(3-fluorophenyl)-1H-pyrazole may impart unique chemical and biological properties, such as increased stability, reactivity, or bioactivity, compared to similar compounds.

Properties

Molecular Formula

C21H11Cl4FN2

Molecular Weight

452.1 g/mol

IUPAC Name

3,5-bis(3,4-dichlorophenyl)-1-(3-fluorophenyl)pyrazole

InChI

InChI=1S/C21H11Cl4FN2/c22-16-6-4-12(8-18(16)24)20-11-21(13-5-7-17(23)19(25)9-13)28(27-20)15-3-1-2-14(26)10-15/h1-11H

InChI Key

MGLPIMDARGAXNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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